molecular formula C20H20N2O3S2 B7682880 N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide

N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide

Cat. No. B7682880
M. Wt: 400.5 g/mol
InChI Key: BMGJGFTZPDDEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is also known as ESI-09 and has been widely studied for its potential therapeutic applications.

Mechanism of Action

N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide inhibits the activity of RAC1 by binding to its guanine nucleotide exchange factor (GEF) binding site. This prevents the exchange of GDP for GTP, which is necessary for the activation of RAC1. As a result, the downstream signaling pathways that are regulated by RAC1 are also inhibited.
Biochemical and Physiological Effects
Studies have shown that N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide has various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death). It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide in lab experiments is its specificity for RAC1. This allows for the selective inhibition of RAC1 activity without affecting other related proteins. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide. One potential application is in the treatment of cancer, particularly those that are driven by RAC1 overexpression. Another potential application is in the study of RAC1 signaling pathways in various cellular processes. Additionally, there is potential for the development of more soluble analogs of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide for use in experiments. Overall, the study of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide has the potential to provide insights into the role of RAC1 in various cellular processes and the development of new cancer therapies.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide was first reported by researchers at the University of California, San Francisco. The method involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then treated with 2-thiophenemethanamine to form N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfonamido)benzamide. The sulfonamide group is then oxidized to a sulfonate using potassium permanganate, which results in the formation of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide.

Scientific Research Applications

N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of RAC1, a protein that is involved in various cellular processes, including cell migration, proliferation, and survival. RAC1 is also known to be overexpressed in various cancers, making it an attractive target for cancer therapy.

properties

IUPAC Name

N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-2-15-8-10-17(11-9-15)22-20(23)16-5-3-7-19(13-16)27(24,25)21-14-18-6-4-12-26-18/h3-13,21H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGJGFTZPDDEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.